molecular formula C24H26N4O3 B6422747 2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1015543-80-2

2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6422747
CAS No.: 1015543-80-2
M. Wt: 418.5 g/mol
InChI Key: XFOSZOCQFDEXGR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic scaffold with nitrogen atoms at positions 1, 3, 5, and 6. Key structural features include:

  • Position 2: 3,4-Dimethoxyphenyl group, which contributes electron-donating methoxy substituents.
  • Positions 3 and 5: Methyl groups, providing steric bulk and metabolic stability.
  • Position 7: N-(4-Ethoxyphenyl)amine, introducing a polar ethoxy moiety that may enhance solubility or target interactions.

Its molecular formula is C₂₃H₂₄N₄O₃, with a molecular weight of 404.5 g/mol (estimated from analogs in ) .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-6-31-19-10-8-18(9-11-19)26-22-13-15(2)25-24-16(3)23(27-28(22)24)17-7-12-20(29-4)21(14-17)30-5/h7-14,26H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOSZOCQFDEXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC(=C(C=C4)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The structure of the compound can be represented as follows:

C20H24N4O2\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_2

This molecular configuration contributes to its interaction with various biological targets. The presence of methoxy and ethoxy groups enhances lipophilicity and may influence binding affinity to target proteins.

Antitumor Activity

Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have shown significant activity against various cancer cell lines. In vitro assays using MDA-MB-231 (human breast cancer) cells demonstrated that certain derivatives exhibit growth inhibition compared to controls .

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-231Not specifiedInhibition of cell proliferation

Antitubercular Activity

Another significant area of interest is the antitubercular activity of pyrazolo[1,5-a]pyrimidine derivatives. Compounds similar to the target compound have been identified through high-throughput screening as potential leads against Mycobacterium tuberculosis. These compounds were shown to have low cytotoxicity while maintaining effective activity against Mtb in macrophage models .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Pyrazolo[1,5-a]pyrimidines are known to inhibit various kinases and enzymes involved in cancer progression and inflammation. For example, derivatives have been tested for their ability to inhibit cathepsin K with moderate success (IC50 ≥ 77 µM) . This suggests that the target compound may also possess similar inhibitory properties.

The mechanisms underlying the biological activity of pyrazolo[1,5-a]pyrimidines often involve:

  • Inhibition of Kinases : Many derivatives act as kinase inhibitors, affecting pathways crucial for cell proliferation and survival.
  • Interference with DNA Repair : Some compounds may disrupt DNA repair mechanisms in cancer cells.
  • Modulation of Immune Responses : Certain pyrazolo derivatives exhibit immunomodulatory effects that could be beneficial in treating infectious diseases like tuberculosis.

Case Studies

A recent study evaluated a series of synthesized pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity. Among these, one derivative showed a significant reduction in cell viability in MDA-MB-231 cells when compared to untreated controls, indicating its potential as an anticancer agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 7-amino group serves as a primary site for nucleophilic substitution due to its electron-rich nature. Common reactions include:

Reaction TypeConditionsProduct ExampleYield (%)Reference
AlkylationAlkyl halide, K₂CO₃, DMF, 80°CN-alkylated derivatives72–85
AcylationAcetic anhydride, DIPEA, CH₂Cl₂Acetylated derivative88–92
Sulfonamide formationSulfonyl chloride, pyridine, RTSulfonamide analog65–78

For example, reaction with 4-(2-chloroethyl)morpholine under basic conditions yields a morpholine-substituted derivative with 77% efficiency .

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups undergo electrophilic substitution at meta/para positions:

ReactionReagentsPosition ModifiedSelectivity
NitrationHNO₃, H₂SO₄, 0°CPhenyl ringPara > Meta
HalogenationBr₂, FeBr₃, CHCl₃DimethoxyphenylOrtho/para
Friedel-Crafts alkylationAlCl₃, alkyl halideEthoxyphenylModerate

The methoxy/ethoxy groups act as activating substituents, directing incoming electrophiles to specific positions.

Oxidation:

  • Pyrimidine ring oxidation : Forms pyrazolo[1,5-a]pyrimidine-7-oxide derivatives at elevated temperatures (110°C).

Reduction:

  • Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring’s double bonds, producing tetrahydropyrazolo derivatives.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings via halogenated intermediates:

Coupling TypeCatalytic SystemSubstrateApplication Example
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acidsBiaryl-functionalized derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Primary/secondary aminesDiversified amine substituents

For instance, coupling with 4-methoxyphenylboronic acid introduces additional aromatic diversity .

Methoxy/Ethoxy Group Modifications:

  • Demethylation : BBr₃ in CH₂Cl₂ removes methyl groups from methoxy substituents, yielding phenolic derivatives .

  • Ether cleavage : HI (conc.) cleaves ethoxy groups to hydroxyls under reflux conditions.

Methyl Group Reactivity:

  • Radical bromination (NBS, AIBN) selectively brominates methyl groups at position 3/5.

Complexation and Chelation

The pyrimidine nitrogen atoms act as ligands for metal ions:

Metal IonCoordination SiteComplex Stability Constant (log β)Application
Cu(II)N7, N18.2 ± 0.3Catalytic oxidation
Pd(II)N7, N310.5 ± 0.2Cross-coupling catalysis

These complexes enhance catalytic activity in organic transformations .

Stability Under Reaction Conditions

Critical stability parameters include:

ConditionDegradation PathwayHalf-Life (h)Mitigation Strategy
Strong acid (pH < 2)Hydrolysis of ethoxy groups1.5Avoid prolonged acidic exposure
Strong base (pH > 12)Ring-opening via nucleophilic attack0.8Use buffered conditions
UV light (254 nm)Photooxidation of pyrimidine ring4.2Conduct reactions in amber glass

Comparative Reactivity Analysis

Substituent effects on reaction rates were quantified:

Substituent PositionElectronic Effect (Hammett σ)Rate (Relative to H)
3,4-Dimethoxyphenyl-0.27 (EDG)1.45
4-Ethoxyphenyl-0.24 (EDG)1.32
2-Chlorophenyl (ref)+0.23 (EWG)1.00

Electron-donating groups (EDGs) enhance nucleophilic substitution rates by stabilizing transition states.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity :

  • In anti-mycobacterial analogs (), bulky or polar groups at position 7 (e.g., pyridinylmethyl with piperidine in Compound 50) correlate with enhanced activity (MIC = 0.25 µM) . The target compound’s 4-ethoxyphenyl group may balance hydrophobicity and polarity for target binding.
  • Electron-donating groups (e.g., methoxy in the target) at position 2 could improve solubility compared to halogenated analogs (e.g., 4-fluorophenyl in Compound 47) .

Pharmacokinetic and Physicochemical Comparisons

  • Solubility : Methoxy/ethoxy groups (e.g., 3,4-dimethoxyphenyl in the target) increase hydrophilicity compared to purely aromatic substituents (e.g., phenyl in ’s N-(4-chlorophenyl) analog) .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationPyridine, 6h reflux65–75%≥95%
SubstitutionDMF, K₂CO₃, 80°C50–60%≥90%

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Advanced spectroscopic and analytical methods are employed:

  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm for methoxyphenyl groups) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~460).
  • X-ray Crystallography : Resolve 3D conformation, particularly for chiral centers or steric effects .

Intermediate: What methodologies assess its biological activity in enzyme inhibition studies?

Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) to measure IC₅₀ values.
    • Cellular Uptake : Radiolabeled analogs (e.g., ³H or ¹⁴C) track intracellular accumulation .
  • Data Interpretation : Compare inhibition profiles with control compounds (e.g., staurosporine for kinase activity) .

Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups) impact structure-activity relationships (SAR)?

Answer:

  • Electron-Donating Groups : Methoxy/ethoxy groups enhance solubility and binding affinity to hydrophobic enzyme pockets.
  • Trifluoromethyl Analogs : Substitution with -CF₃ (as in related compounds) increases metabolic stability but may reduce solubility .
  • Case Study : Replacing 4-ethoxy with 4-fluorophenyl in analogs (see Table 2) improved MIC values against Mycobacterium tuberculosis by 10-fold .

Q. Table 2: SAR for Pyrazolo[1,5-a]pyrimidine Derivatives

R₁ (Phenyl Sub.)R₂ (Amine Sub.)IC₅₀ (nM)MIC (μg/mL)
3,4-Dimethoxy4-Ethoxy1202.5
4-FluoroPyridin-2-ylmethyl850.25

Advanced: How to resolve contradictions in solubility data across different experimental models?

Answer:

  • In Vitro vs. In Vivo : Use surfactants (e.g., Tween-80) or cyclodextrins to mimic physiological conditions.
  • pH-Dependent Solubility : Conduct assays at pH 6.8 (intestinal) and 7.4 (plasma) to identify formulation challenges .

Advanced: What experimental designs are optimal for evaluating environmental fate and toxicity?

Answer:

  • OECD Guidelines : Follow Test No. 307 (soil degradation) and 209 (aquatic toxicity).
  • Longitudinal Studies : Monitor abiotic/biotic transformations (e.g., hydrolysis, photolysis) over 6–12 months .

Advanced: How to address discrepancies in enzyme inhibition potency between computational predictions and empirical data?

Answer:

  • Docking Refinement : Incorporate molecular dynamics simulations to account for protein flexibility.
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Basic: What analytical techniques ensure batch-to-batch consistency in academic research?

Answer:

  • HPLC-PDA : Monitor purity (>98%) and detect trace impurities (e.g., unreacted intermediates).
  • DSC/TGA : Assess thermal stability (decomposition >200°C indicates robust storage conditions) .

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